

# AGN-201904 Demonstrates Superior Duration of Action in Preclinical Studies

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## Compound of Interest

Compound Name: AGN-201904

Cat. No.: B1665648

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A comparative analysis of **AGN-201904**, a novel proton pump inhibitor (PPI), reveals a significantly prolonged duration of action in suppressing gastric acid secretion compared to the current standard of care, esomeprazole. This extended efficacy, particularly in nocturnal acid control, positions **AGN-201904** as a promising candidate for once-daily treatment of acid-related disorders.

**AGN-201904** is an acid-stable prodrug of omeprazole, engineered for chemically metered absorption. This design leads to a prolonged systemic circulation of omeprazole, thereby extending its inhibitory effect on the gastric H<sup>+</sup>, K<sup>+</sup> ATPase, the final step in the acid secretion pathway.<sup>[1]</sup>

## Comparative Efficacy: AGN-201904 vs. Esomeprazole

A randomized, open-label, parallel-group study was conducted to compare the pharmacodynamics of **AGN-201904-Z** (the sodium salt of **AGN-201904**) with esomeprazole in healthy, *Helicobacter pylori* negative male volunteers.<sup>[1]</sup> The study demonstrated that **AGN-201904-Z** provided a significantly greater and more prolonged acid suppression over a 5-day period.

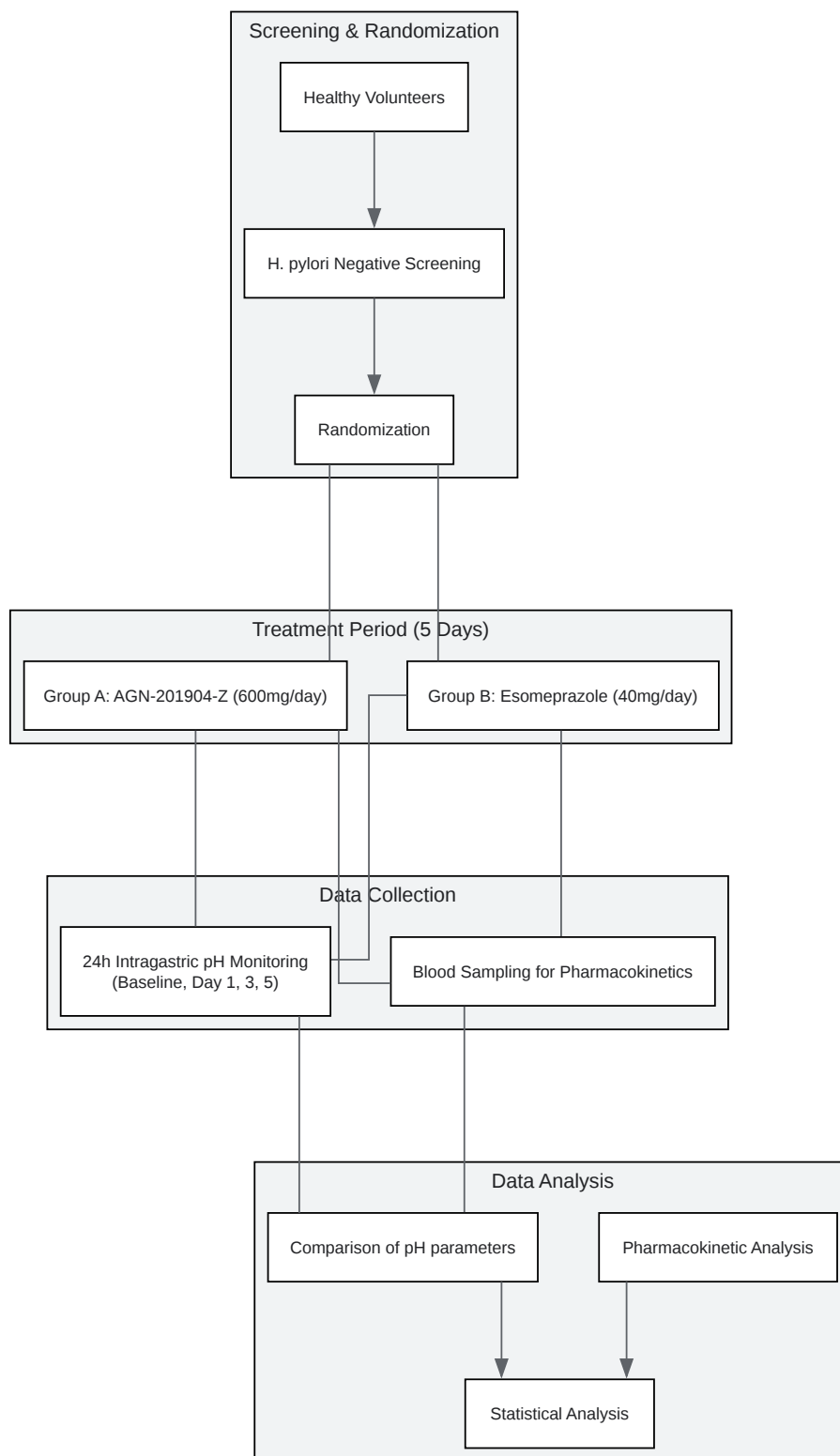
Key findings from the study are summarized in the table below:

Performance Metric	AGN-201904-Z (600 mg/day)	Esomeprazole (40 mg/day)	Significance
Median Nocturnal pH (Day 5)	Significantly Higher	Lower	p < 0.0001[1][2]
% Time with Intragastric pH ≥ 4 (Nocturnal, Day 5)	83%	38%	Significant[1]
Subjects with Nocturnal Acid Breakthrough (NAB) (Day 5)	25.0%	100%	p = 0.0003[1]
Mean Duration of NAB (Day 1)	2:49 min	5:06 min	p = 0.005[1]
Mean Apparent Half-life of Omeprazole (Day 5)	3.78 hours	1.99 hours (Esomeprazole)	-

## Experimental Protocols

The comparative study involved the administration of **AGN-201904-Z** enteric-coated capsules (600mg/day) or esomeprazole delayed-release tablets (40mg/day) for 5 consecutive days.[1][2] Continuous 24-hour intragastric pH recordings were obtained at baseline and on days 1, 3, and 5 of treatment. Blood samples were also collected to determine the plasma levels of omeprazole and **AGN-201904-Z**. [1]

## Experimental Workflow for Assessing Duration of Action

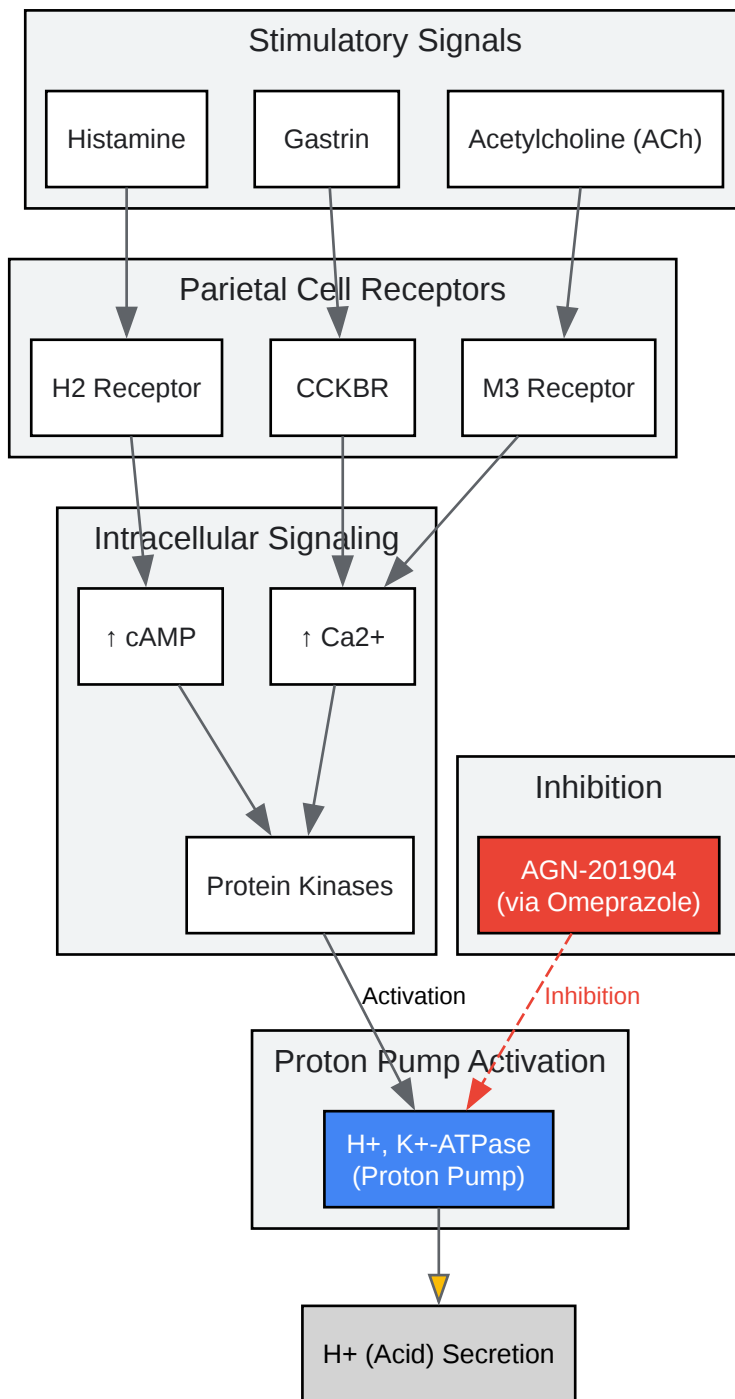
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## Experimental Workflow Diagram

## Mechanism of Action and Signaling Pathway

Proton pump inhibitors, including the active metabolite of **AGN-201904** (omeprazole), act by irreversibly inhibiting the H<sup>+</sup>, K<sup>+</sup>-ATPase (proton pump) in the secretory canaliculi of gastric parietal cells.[3][4] This enzyme is the final common pathway for acid secretion, which is stimulated by histamine, acetylcholine, and gastrin. By blocking this pump, PPIs suppress gastric acid production.[4]

## Gastric Acid Secretion Signaling Pathway

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## Simplified Signaling Pathway

The prolonged plasma residence time of omeprazole derived from **AGN-201904** allows for a more sustained inactivation of the proton pumps, leading to a longer duration of acid suppression compared to esomeprazole.[1] This is particularly evident in the superior control of nocturnal acid breakthrough, a common challenge in the management of acid-related disorders.[1]

In conclusion, the available data strongly suggest that **AGN-201904**'s unique pharmacokinetic profile translates into a clinically meaningful improvement in the duration of action for gastric acid suppression. This prolonged efficacy, especially during the nighttime, may offer significant advantages for patients with conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.

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## References

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